Product packaging for Lauryl Maltose Neopentyl Glycol(Cat. No.:)

Lauryl Maltose Neopentyl Glycol

Cat. No.: B10769517
M. Wt: 1005.2 g/mol
InChI Key: MADJBYLAYPCCOO-VWHTXWAPSA-N
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Description

Lauryl Maltose Neopentyl Glycol (LMNG) is a novel, bifunctional amphiphile of the neopentyl glycol (NG) class, renowned for its exceptional ability to solubilize and stabilize membrane proteins for structural and functional studies. Its mechanism of action centers on its unique structure, which features a lauryl (C12) alkyl chain as a robust hydrophobic tail and a maltose headgroup connected via a neopentyl glycol linker. This configuration creates a favorable critical micelle concentration (CMC) and a low aggregation number, forming small, well-defined micelles that effectively extract membrane proteins from lipid bilayers while minimizing denaturation. LMNG provides superior stability compared to traditional detergents like DDM, significantly reducing protein aggregation and inactivation over extended periods. This makes it an indispensable tool for demanding applications such as X-ray crystallography, single-particle cryo-electron microscopy (cryo-EM), and biophysical characterization of G-protein-coupled receptors (GPCRs), ion channels, and transporters. Its research value is further amplified by its compatibility with a wide range of analytical techniques and its utility in generating high-quality, homogeneous protein samples essential for elucidating complex biological mechanisms and advancing drug discovery pipelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H88O22 B10769517 Lauryl Maltose Neopentyl Glycol

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-decyl-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H88O22/c1-3-5-7-9-11-13-15-17-19-47(20-18-16-14-12-10-8-6-4-2,25-62-43-39(60)35(56)41(29(23-50)66-43)68-45-37(58)33(54)31(52)27(21-48)64-45)26-63-44-40(61)36(57)42(30(24-51)67-44)69-46-38(59)34(55)32(53)28(22-49)65-46/h27-46,48-61H,3-26H2,1-2H3/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADJBYLAYPCCOO-VWHTXWAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(CCCCCCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H88O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1005.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Self Assembly Dynamics of Lmng

Supramolecular Assemblies of LMNG in Aqueous Solutions

The behavior of LMNG in water is characterized by the formation of complex supramolecular structures, primarily driven by the hydrophobic effect. fiveable.me As an amphiphilic molecule, LMNG possesses both water-loving (hydrophilic) and water-fearing (hydrophobic) components, which dictate its aggregation into organized assemblies to minimize unfavorable interactions with water. moleculardimensions.comfiveable.me

Micellar Formation and Characteristics

Above a specific concentration known as the critical micelle concentration (CMC), which for LMNG is approximately 0.01 mM, individual detergent molecules (monomers) spontaneously aggregate to form micelles. peakproteins.commoleculardimensions.comserva.de This process is a key characteristic of surfactants and is driven by the need to shield the hydrophobic tails from the aqueous environment. fiveable.me

LMNG micelles are notably different from the spherical or ellipsoidal micelles formed by many conventional detergents like dodecylmaltopyranoside (DDM). researchgate.net Instead, LMNG tends to form large, elongated, rod-shaped micelles. nih.govresearchgate.net These micelles play a crucial role in solubilizing integral membrane proteins by creating a lipid-like environment that preserves their native structure and function. moleculardimensions.comfishersci.fi The slow off-rate of LMNG from these micelles contributes to the enhanced stability of the solubilized proteins. peakproteins.com

Impact of Concentration on LMNG Self-Assembly

The self-assembly of LMNG is highly dependent on its concentration in the aqueous solution. researchgate.net Unlike some detergents whose micelle size remains relatively constant, the size of LMNG assemblies increases with rising concentration. researchgate.netacs.org

Formation of Rod-Shaped Self-Assemblies

At higher concentrations, typically in the millimolar (mM) range, LMNG monomers assemble into long, rod-shaped structures. nih.govresearchgate.net Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) studies have confirmed the formation of these elongated assemblies, which have a diameter of approximately 4.2 nm. researchgate.net This hierarchical self-assembly into rod-like structures is a distinctive feature of LMNG. pnas.orgnih.gov

Micelle Size and Homogeneity Considerations

The aggregation number of LMNG micelles, which is the number of detergent molecules in a single micelle, can vary significantly, ranging from over 200 to 600. researchgate.net This is in contrast to DDM, which typically has a much smaller and more uniform aggregation number of 80-100 monomers. researchgate.net Despite the tendency of LMNG to form large and potentially heterogeneous micelles at high concentrations, studies have shown that when used to solubilize membrane proteins, the resulting protein-detergent complexes are often homogeneous. nih.gov This indicates that the large micelle size of LM_NG alone does not necessarily prevent the formation of uniform and crystallizable membrane protein complexes. nih.gov

Structural Features Influencing Detergent Performance

The superior performance of LMNG in stabilizing delicate membrane proteins can be attributed to its unique molecular architecture. peakproteins.comnih.gov

Quaternary Carbon Atom and Dual Hydrophilic/Hydrophobic Moieties

A key feature of the LMNG molecule is the central quaternary carbon atom derived from neopentyl glycol. nih.govrug.nl This architectural element allows for the attachment of two hydrophilic maltoside headgroups and two hydrophobic lauryl (dodecyl) tails. nih.govpeakproteins.comnih.gov This dual-tail, dual-head structure is a significant departure from conventional single-tailed detergents. nih.gov

The two hydrophobic chains are thought to mimic the lipid bilayer more effectively, packing densely around the transmembrane regions of proteins and preventing their denaturation. peakproteins.comfishersci.fi The two bulky maltose (B56501) headgroups provide a substantial hydrophilic shield, ensuring the solubility of the protein-detergent complex in aqueous solutions. nih.govmoleculardimensions.com This design, featuring a central quaternary carbon, also imposes subtle restraints on the conformational flexibility of the molecule, which may contribute to its stabilizing effect on membrane proteins. nih.govresearchgate.net

Comparison with Symmetric and Asymmetric Maltose Neopentyl Glycol Analogues

The efficacy of detergents in membrane protein studies can be finely tuned by modifying their molecular architecture. The Maltose Neopentyl Glycol (MNG) family of amphiphiles, to which LMNG belongs, provides a clear example of how symmetry and asymmetry in the hydrophobic tails influence detergent properties and performance. nih.govrsc.org LMNG itself is a symmetric MNG, featuring two identical C12 alkyl chains. nih.gov Its analogues include other symmetric variants with different chain lengths and, more recently, asymmetric MNGs (A-MNGs) with two alkyl chains of unequal length. nih.gov

Research has shown that this architectural variation has a significant impact on the detergent's aggregation behavior and its ability to stabilize membrane proteins. nih.govresearchgate.net A-MNGs were developed to explore whether breaking the symmetry of the hydrophobic tails could yield detergents with improved properties. rsc.org In many A-MNGs, the total number of carbon atoms in the two alkyl chains is kept constant (e.g., summing to 20 or 24) to allow for direct comparison with their symmetric counterparts like LMNG (which has 24 carbons in its tails). nih.gov

Studies comparing symmetric and asymmetric MNGs have revealed several key differences:

Micelle Size and Stability: Asymmetric MNGs tend to form significantly smaller and more stable micelles than the symmetric LMNG. peakproteins.comnih.gov The difference in tail length in A-MNGs is believed to allow for tighter packing within the micelle core, reducing steric hindrance. peakproteins.comresearchgate.net

Critical Micelle Concentration (CMC): The CMC values of A-MNGs tend to decrease as the difference in the length of the two alkyl chains (the degree of asymmetry) increases. nih.gov

Protein Stabilization: The most critical finding is that certain asymmetric MNGs have demonstrated superior performance in stabilizing challenging membrane proteins, such as G protein-coupled receptors (GPCRs), compared to the symmetric LMNG. nih.govresearchgate.net For instance, an A-MNG with C8 and C12 chains (MNG-8,12) provided enhanced long-term stability to human GPCRs compared to the symmetric MNG-3 (LMNG). nih.gov However, the optimal A-MNG is protein-dependent, with different asymmetric configurations showing the best performance for different membrane proteins. nih.gov

These findings underscore that detergent asymmetry is a crucial parameter for optimizing detergent design. nih.gov While the symmetric LMNG is a powerful and widely used detergent, the development of asymmetric analogues offers a promising strategy for tackling particularly unstable membrane proteins that remain intractable with conventional tools. peakproteins.comresearchgate.net

Interactive Data Table: Comparison of LMNG and its Analogues

Compound NameAbbreviationTypeAlkyl ChainsCMC (mM)Micelle Size (Rh, nm)
n-Dodecyl-β-D-maltopyranosideDDMConventional1 x C12~0.17 rug.nlresearchgate.net~2.6 researchgate.net
Lauryl Maltose Neopentyl GlycolLMNG (MNG-10,10)Symmetric MNG2 x C12~0.01 rug.nlrug.nl~4.4 researchgate.net
Asymmetric MNGMNG-9,11Asymmetric MNGC9 + C110.009 nih.gov3.4 nih.gov
Asymmetric MNGMNG-8,12Asymmetric MNGC8 + C120.008 nih.govresearchgate.net3.2 nih.gov
Asymmetric MNGMNG-6,14Asymmetric MNGC6 + C140.006 nih.govresearchgate.net3.1 nih.gov
Asymmetric MNGMNG-4,16Asymmetric MNGC4 + C160.004 nih.gov3.0 nih.gov
Asymmetric MNGMNG-2,18Asymmetric MNGC2 + C180.002 nih.govresearchgate.net2.9 nih.gov

Methodological Applications of Lmng in Membrane Protein Studies

LMNG in Membrane Protein Solubilization

The initial and often most critical step in studying a membrane protein is its extraction from the cell membrane. This process, known as solubilization, requires a detergent that can effectively disrupt the lipid bilayer and encapsulate the protein without compromising its structural integrity.

LMNG has demonstrated high efficiency in extracting a variety of membrane proteins, often outperforming conventional detergents. researchgate.netrug.nl Its efficacy is attributed to its structure, which mimics the lipid bilayer, and its very low critical micelle concentration (CMC) of approximately 0.01 mM. moleculardimensions.commdpi.comnumberanalytics.com This low CMC means that LMNG can form micelles and solubilize proteins at very low concentrations, which is advantageous for downstream applications. peakproteins.comnih.gov

Studies have shown that LMNG can be as effective as, and in some cases superior to, the widely used detergent n-dodecyl-β-D-maltoside (DDM) in extracting membrane proteins. researchgate.nethanyang.ac.kr For instance, in the extraction of the Rhodobacter capsulatus photosynthetic superassembly, LMNG was highly effective at extracting the intact complex. nih.gov Similarly, for the extraction of a specific variant of the UapA transporter from Saccharomyces cerevisiae membranes, LMNG showed an extraction efficiency of 96%, comparable to that of DDM. hanyang.ac.kr However, it's important to note that for certain proteins, like the pyrophosphatase PfPPase-VP1, LMNG's solubilization efficiency was found to be as low as that of other detergents like GDN. researchgate.net

Interactive Data Table: Comparative Extraction Efficacy of LMNG

Protein Organism/System LMNG Extraction Efficiency Comparative Detergent(s) Reference
UapA-G411VΔ1−11 Saccharomyces cerevisiae 94-96% DDM (96%) hanyang.ac.kr
LHI-RC superassembly Rhodobacter capsulatus High DDM (comparable) nih.gov
Wild-type β2AR Sf9 insect cell membranes Comparable to DDM at 1 wt%, superior at 2 wt% DDM, TDM nih.gov
MelB E. coli DW2 cells Quantitative DDM, MPA-1, MPA-3 nih.gov
PfPPase-VP1 - ~40% GDN (similar) researchgate.net

The effectiveness of membrane protein solubilization is dependent on several factors that can be optimized for higher efficiency. cube-biotech.comcube-biotech.com Key parameters to consider when using LMNG include:

Detergent-to-Protein Ratio: A sufficient ratio is required to ensure complete membrane dissolution and the formation of individual protein-detergent complexes. sigmaaldrich.comsigmaaldrich.com A common starting point for solubilization is a 1% LMNG concentration, often used in a 10:1 ratio with cholesteryl hemisuccinate (CHS) (e.g., 1% LMNG : 0.1% CHS). moleculardimensions.com

Temperature and Time: Solubilization is typically performed at low temperatures (e.g., 4°C) to minimize protein degradation, with incubation times varying depending on the specific protein and membrane preparation. sigmaaldrich.com

Buffer Conditions: The pH and ionic strength of the buffer can influence both the detergent's properties and the protein's stability. cube-biotech.comsigmaaldrich.com

Additives: The inclusion of additives like cholesteryl hemisuccinate (CHS) can further enhance the stability of fragile membrane proteins during and after solubilization. moleculardimensions.compeakproteins.com The combination of LMNG and CHS has proven successful for numerous membrane proteins, including G-protein coupled receptors (GPCRs). moleculardimensions.com

LMNG in Membrane Protein Stabilization

Once solubilized, maintaining the structural and functional integrity of a membrane protein is paramount. LMNG has gained a reputation for being a highly stabilizing detergent, often preserving protein structure and activity better than many conventional detergents. medchemexpress.comresearchgate.net

The ability of LMNG to maintain the native conformation of membrane proteins has been demonstrated through various biophysical and functional assays. nih.govmedchemexpress.comnih.gov Its lipid-like structure, with two hydrophobic tails, is thought to create a more natural and protective micellar environment around the protein, preventing it from unfolding. peakproteins.comfishersci.fi

Studies have shown that proteins solubilized in LMNG often exhibit enhanced thermal stability and retain their activity for longer periods. nih.gov For example, the bacterial ABC transporter MsbA and the G protein-coupled receptor A2AAR showed good thermal stability in the presence of LMNG. nih.gov Similarly, the transporter LeuT remained fully active over a 12-day period when stabilized with an MNG amphiphile, whereas its activity declined in DDM. nih.gov The use of LMNG has also been instrumental in the structural determination of challenging membrane proteins by cryo-electron microscopy (cryo-EM) and X-ray crystallography, further attesting to its stabilizing properties. moleculardimensions.comnih.gov

Interactive Data Table: LMNG-Mediated Protein Stabilization

Protein Assessment Method Observation in LMNG Comparative Detergent(s) Reference
β2AR-T4L Thermal Shift Assay Superior thermal stability DDM, DM, TDM nih.gov
LeuT Activity Assay ([3H]-Leu binding) Fully active over 12 days DDM (activity declined to ~65%) nih.gov
R. capsulatus LHI-RC Spectroscopic Stability Higher stability over 20 days DDM, MPA-3 nih.gov
BmrA Limited Proteolysis Reduced kinetics of proteolysis DDM nih.gov
SpNOX, BmrA Specific Activity Assay Increased specific activity DDM nih.gov
MsbA Thermal Stability Assay Excellent stabilization DDM (comparable) nih.gov

The superior stabilizing effect of LMNG is attributed to its unique molecular structure. peakproteins.com The presence of two lauryl chains and a neopentyl glycol core allows LMNG to form a dense and stable micelle around the transmembrane domain of a protein. peakproteins.com This dense packing is thought to better mimic the lateral pressure exerted by the lipid bilayer, which is crucial for maintaining the native conformation of many membrane proteins.

Furthermore, LMNG has a very low critical micelle concentration (CMC) and a slow off-rate from its micelles. researchgate.netpeakproteins.comresearchgate.net This means that the detergent monomers are less likely to dissociate from the protein-detergent complex, providing a more stable and consistent environment for the protein over time. peakproteins.comresearchgate.net The rod-shaped micelles formed by LMNG at higher concentrations are also a distinguishing feature, though it has been shown that this does not preclude the formation of homogenous protein-detergent complexes suitable for structural studies. researchgate.netnih.gov

Numerous studies have directly compared the performance of LMNG with that of conventional detergents, most notably n-dodecyl-β-D-maltoside (DDM). While DDM is a widely used and effective detergent, LMNG often demonstrates superior properties, particularly for delicate and unstable membrane proteins. peakproteins.comnih.govnih.gov

In terms of stability, proteins solubilized in LMNG frequently show enhanced thermal stability and retain their function for longer periods compared to when they are in DDM. nih.gov For instance, the β2-adrenergic receptor (β2AR) and the melibiose (B213186) transporter (MelB) exhibited greater thermostability in MNG amphiphiles than in DDM. nih.gov Similarly, the bacterial multidrug transporter BmrA showed reduced rates of limited proteolysis in LMNG compared to DDM, indicating a more stable conformation. nih.gov Both the NADPH oxidase homolog SpNOX and BmrA also displayed higher specific activity in LMNG. nih.gov

While LMNG is often superior, the choice of detergent remains protein-dependent. researchgate.net However, the consistent performance of LMNG across a wide range of membrane proteins has established it as a valuable alternative and often a preferred choice over DDM for challenging targets. peakproteins.comnih.gov

Influence of Additives on Stabilization (e.g., Cholesteryl Hemisuccinate (CHS))

The stability of membrane proteins, once extracted from their native lipid bilayer, is a primary challenge in their biochemical and structural characterization. While Lauryl Maltose (B56501) Neopentyl Glycol (LMNG) is recognized for its superior stabilizing properties compared to conventional detergents like Dodecyl Maltoside (DDM), its efficacy can be further enhanced by the inclusion of additives. nih.govserva.de Cholesteryl Hemisuccinate (CHS), a cholesterol analog, is a frequently used additive, particularly for eukaryotic membrane proteins that depend on cholesterol-rich environments for their stability and function. peakproteins.commoleculardimensions.comnih.gov

The combination of LMNG and CHS has proven to be highly effective for the stabilization of various membrane proteins, including G protein-coupled receptors (GPCRs). moleculardimensions.commoleculardimensions.com Many membrane proteins, especially GPCRs, have a functional requirement for cholesterol to maintain a properly folded and active state during purification. nih.gov CHS mimics this role, integrating into the detergent micelles to provide a more native-like environment that supports the protein's structural integrity. peakproteins.commoleculardimensions.comnih.gov The synergistic effect of the gentle LMNG detergent and the stabilizing cholesterol analog often leads to a more stable and homogenous protein preparation, which is crucial for downstream applications like structural studies. nih.govmdpi.com

In practice, LMNG is typically used in a tenfold excess over CHS. moleculardimensions.com This mixture has become increasingly popular for the solubilization, purification, and structural determination of challenging membrane proteins. moleculardimensions.com

Table 1: Common Concentrations of LMNG:CHS Mixtures in Membrane Protein Studies

Application Stage Typical Concentration (LMNG : CHS)
Solubilization 1% : 0.1%
Purification & Structural Determination 0.01% : 0.001%

This data is based on commonly used concentrations reported in structural biology literature. moleculardimensions.com

LMNG in Membrane Protein Purification

LMNG has emerged as a powerful tool in the purification of membrane proteins due to its ability to efficiently extract proteins from the membrane while preserving their native structure and activity. medchemexpress.comtargetmol.com Its unique architecture, featuring two hydrophilic maltoside headgroups and two hydrophobic lauryl chains, allows it to form stable micelles that effectively shield the protein's hydrophobic transmembrane domains from the aqueous solvent. serva.demoleculardimensions.com This often results in enhanced stability compared to detergents with a single alkyl chain. nih.govpeakproteins.com

The detergent's performance can vary for each membrane protein, but its very low critical micelle concentration (CMC) of approximately 0.01 mM is a significant advantage. serva.depeakproteins.com This low CMC means that the detergent micelles are stable even at very low concentrations, which is beneficial during purification steps where detergent concentration might be reduced, preventing protein aggregation or denaturation. peakproteins.commoleculardimensions.com

Integration with Chromatographic Techniques

LMNG is highly compatible with various chromatographic techniques that are central to protein purification, most notably affinity chromatography. nih.gov In a typical workflow, membrane proteins are first solubilized from the cell membrane using a buffer containing LMNG (often with CHS). nih.govnih.gov The resulting protein-detergent complexes can then be subjected to affinity chromatography, a technique that separates proteins based on a specific binding interaction. nih.govnih.gov

For instance, polyhistidine-tagged recombinant membrane proteins can be solubilized in LMNG and bound to a nickel-charged affinity resin. nih.govvanderbilt.edu The low CMC and slow off-rate of LMNG ensure that the protein remains stably solubilized within its micelle throughout the binding, washing, and elution steps of the chromatography process. peakproteins.com This stability is crucial for obtaining a high yield of pure, correctly folded protein. Following initial capture by affinity chromatography, further purification steps such as size-exclusion chromatography are often employed, where LMNG continues to play a vital role in maintaining protein integrity. nih.gov

Maintaining Homogeneity of Protein Complexes

A key advantage of LMNG is its demonstrated ability to maintain the native quaternary structure and homogeneity of membrane protein complexes. nih.gov While the detergent itself can form large, rod-like micelles at high concentrations, this does not appear to induce heterogeneity in the solubilized protein complexes. nih.gov

Studies using techniques like analytical ultracentrifugation and size-exclusion chromatography have shown that various membrane proteins, including transporters and enzymes, retain their usual oligomeric state when solubilized in LMNG. nih.gov For example, the bacterial transporter BmrA and the enzyme SpNOX were shown to form homogenous complexes in LMNG with their expected quaternary structure. nih.gov Furthermore, these proteins displayed increased specific activity and reduced proteolysis in LMNG compared to DDM, indicating superior structural preservation. nih.gov This capacity to preserve the integrity of protein complexes is essential for accurate functional assays and for structural determination of multi-subunit assemblies.

LMNG in Membrane Protein Structural Determination

The ultimate goal of many membrane protein studies is the determination of their three-dimensional structure, which provides invaluable insights into their mechanism of action. nih.gov LMNG has become a "silver bullet" detergent for the structural analysis of challenging targets like GPCRs, significantly contributing to the growing number of solved membrane protein structures. moleculardimensions.com Its ability to confer enhanced stability and maintain protein homogeneity makes it highly suitable for demanding biophysical techniques, including X-ray crystallography and cryo-electron microscopy. peakproteins.commoleculardimensions.com

Applications in X-ray Crystallography

X-ray crystallography remains a primary method for obtaining high-resolution protein structures, but it requires the growth of well-ordered crystals. nih.govnih.gov This is a major bottleneck for membrane proteins, which are notoriously difficult to crystallize. nih.govformulatrix.com The choice of detergent is critical, as it must not only keep the protein stable and soluble at high concentrations but also form protein-detergent micelles that can pack into an ordered crystal lattice. nih.govmdpi.com

LMNG has been successfully used to crystallize numerous membrane proteins. nih.govmoleculardimensions.com Its effectiveness stems from its ability to create stable, monodisperse protein-detergent complexes that are amenable to crystallization. nih.govnih.gov Even when LMNG forms large assemblies on its own, it has been shown not to preclude the formation of diffraction-quality crystals. nih.gov The combination of LMNG and CHS has been particularly fruitful, leading to the structure determination of multiple GPCRs and other membrane proteins by X-ray crystallography. moleculardimensions.com

Table 2: Examples of Protein Structures Determined by X-ray Crystallography Using LMNG/CHS

Protein PDB ID Year
M3 muscarinic acetylcholine (B1216132) receptor 4DAJ 2012
GPR40 free fatty-acid receptor 1 4PHU 2014
Human σ1 receptor 5HK1 2016
A1 adenosine (B11128) receptor 5UEN 2017
Plant MATE protein 5XIJ 2017

This table highlights a selection of structures where the LMNG/CHS mixture was instrumental. moleculardimensions.com

Lipidic Cubic Phase (LCP) Crystallization with LMNG

Lipidic Cubic Phase (LCP) crystallization, also known as in meso crystallization, is a powerful technique that provides a more native-like, membrane-mimetic environment for crystallization. psi.chnih.gov In this method, detergent-solubilized protein is mixed with a lipid (commonly monoolein) to form a viscous, transparent mesophase. psi.chyoutube.com The protein reconstitutes into the lipid bilayer of the LCP, from which crystals can nucleate and grow. mdpi.compsi.ch

LMNG is compatible with the LCP method. The process involves carefully mixing the LMNG-solubilized protein with the host lipid, often using coupled syringes, until a homogenous LCP is formed. psi.chyoutube.com This protein-laden LCP is then dispensed in nanoliter volumes for crystallization screening. psi.ch While detergents can sometimes destabilize the LCP matrix, the properties of LMNG have allowed it to be successfully used in this context. digitellinc.com The combination of LMNG with CHS has been employed to determine the structures of proteins like the A1 adenosine receptor and the Plant MATE protein using LCP crystallization, demonstrating the utility of this detergent in advanced in meso crystallographic approaches. moleculardimensions.com

Successful Cases in G Protein-Coupled Receptor (GPCR) Crystallization

Lauryl Maltose Neopentyl Glycol (LMNG) has proven to be a highly effective detergent for the structural determination of G Protein-Coupled Receptors (GPCRs), a family of membrane proteins notoriously difficult to crystallize. Its ability to solubilize and stabilize these proteins better than traditional detergents like n-dodecyl-β-D-maltopyranoside (DDM) has been a significant factor in its success. nih.govresearchgate.net The unique molecular structure of LMNG, featuring two hydrophilic maltoside groups and two hydrophobic chains, is thought to better mimic the native lipid bilayer, thus preserving the structural integrity of the receptor. moleculardimensions.compeakproteins.com

The combination of LMNG with cholesteryl hemisuccinate (CHS) has become particularly popular for the solubilization, purification, and crystallization of GPCRs. moleculardimensions.com This mixture has been instrumental in obtaining high-resolution crystal structures. For instance, the A1 adenosine receptor was successfully crystallized using LMNG and CHS in a lipidic cubic phase (LCP) method. moleculardimensions.com Another notable success is the M3 muscarinic acetylcholine receptor, whose structure was also determined following its stabilization with an LMNG/CHS mixture. moleculardimensions.com The stabilizing effect of LMNG has been crucial for preparing GPCRs in a single, homogenous conformational state, which is a prerequisite for successful crystallization. nih.gov In the case of the rhodopsin–mini-Go complex, detergent screening was critical, and while octyl glucose neopentyl glycol (OGNG) was ultimately chosen for crystallization due to its smaller micelle size, LMNG was a key detergent used during the purification and sample evaluation stages. nih.gov

Table 1: Examples of GPCRs Crystallized Using LMNG

ReceptorPDB IDCrystallization MethodNotes
A1 Adenosine Receptor5UENLCPSolubilized and purified using LMNG + CHS. moleculardimensions.com
M3 Muscarinic Acetylcholine Receptor4DAJLCPStabilized with LMNG + CHS. moleculardimensions.com
GPR40 Free Fatty-Acid Receptor 14PHULCPUtilized LMNG + CHS for stabilization. moleculardimensions.com
Human σ1 Receptor5HK1LCPStructure determined using LMNG + CHS. moleculardimensions.com
Crystallization of Other Challenging Membrane Proteins

The utility of LMNG extends beyond GPCRs to the crystallization of other challenging membrane proteins. Its enhanced stabilization capabilities have enabled the structural elucidation of proteins that were intractable with conventional detergents. nih.govnih.gov For example, LMNG was successfully used to crystallize the cytochrome b₆f complex from Chlamydomonas reinhardtii, a protein assembly that tends to denature in the presence of most other detergents. nih.gov

LMNG's ability to maintain the native state and activity of complex membrane proteins is a key attribute. nih.gov Studies on proteins like the bacterial multidrug transporter BmrA and the E. coli outer membrane transporter FhuA have shown that LMNG can preserve their quaternary structure and, in the case of BmrA, provide greater stability against proteolysis compared to DDM. nih.gov Despite concerns that the large micelles formed by LMNG could hinder crystallization, crystals of FhuA diffracting to 4.0 Å were obtained, demonstrating that the large micelle size does not preclude the formation of well-ordered protein crystals. nih.govscispace.com

Table 2: Examples of Other Challenging Membrane Proteins Crystallized with LMNG

ProteinPDB IDOrganismNotes
Plant MATE Protein5XIJArabidopsis thalianaStructure determined by X-ray crystallography using LMNG + CHS. moleculardimensions.com
Cytochrome b₆f Complex1Q90Chlamydomonas reinhardtiiMNG-3 (LMNG) was shown to be effective for crystallization. nih.gov
FhuA (Outer Membrane Transporter)1BY3Escherichia coliCrystals were obtained in LMNG, diffracting to 4.0 Å. nih.gov

Applications in Cryo-Electron Microscopy (Cryo-EM)

LMNG is extensively used for the solubilization and stabilization of membrane proteins for single-particle cryo-electron microscopy (cryo-EM) analysis. moleculardimensions.com In a survey of high-resolution cryo-EM structures from 2021-2022, detergents from the maltoside–neopentyl glycol (MNG) family, primarily LMNG, were used for protein extraction in 34% of cases. encyclopedia.pub The low critical micelle concentration (CMC) of LMNG (around 0.01 mM) is advantageous for cryo-EM, as it minimizes the concentration of free detergent monomers in the sample. nih.govnih.govmdpi.com This property is desirable for preparing stable protein-detergent complexes. nih.gov

However, the use of LMNG in cryo-EM is not without challenges. LMNG is known to form large, elongated or worm-like micelles, which can create a significant background in cryo-EM micrographs. nih.govnih.gov This background can be difficult to distinguish from the actual protein particles, especially for smaller proteins, thereby interfering with particle picking, image alignment, and classification. nih.govnih.gov Artefacts from LMNG micelles can be apparent even at concentrations as low as 0.1%. researchgate.net

Single-Particle Cryo-EM Analysis

In single-particle cryo-EM, LMNG has been instrumental in determining the structures of numerous membrane proteins, including GPCRs and ion channels. moleculardimensions.comacs.org For many high-resolution structures, LMNG is used in the initial extraction step, sometimes in combination with other detergents like glyco-diosgenin (B8134288) (GDN) for the final vitrification step. mdpi.com For example, the structure of the calcitonin receptor in complex with the heterotrimeric Gs protein was determined by cryo-EM using a mixture of LMNG and CHS. moleculardimensions.com Similarly, the structure of a cyclic-nucleotide-gated channel was solved with this detergent combination. moleculardimensions.com The human ATG9A protein, a key component in autophagy, was also structurally characterized by cryo-EM within LMNG micelles. rcsb.org Despite the potential for micelle interference, the superior stabilizing properties of LMNG often make it the detergent of choice for fragile or complex membrane proteins being studied by single-particle analysis. peakproteins.comnih.gov

Strategies for Mitigating Detergent Micelle Interference in Cryo-EM

The significant background noise from empty LMNG micelles is a primary obstacle in cryo-EM. nih.govnih.gov To address this, several strategies have been developed. One of the most effective methods is a technique called GraDeR (Gradient Detergent Removal). nih.gov GraDeR utilizes glycerol (B35011) gradient centrifugation to gently remove excess, empty LMNG micelles from the sample, resulting in a monodisperse and stable protein-detergent complex with a negligible micellar background. nih.govnih.gov This approach allows researchers to leverage the excellent stabilizing properties of LMNG while avoiding the common problem of micelle interference in the final micrographs. nih.gov

Another general strategy is to carefully control the detergent concentration, keeping it as low as possible while maintaining protein solubility. nih.gov However, reducing the concentration too much can lead to protein denaturation at the air-water interface during grid preparation. researchgate.net Therefore, finding the optimal balance is crucial. In some cases, a secondary detergent with a high CMC, such as CHAPSO, may be added at a low concentration to protect the protein from denaturation without introducing significant micelle background. nih.govresearchgate.net

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

The application of this compound (LMNG) in Nuclear Magnetic Resonance (NMR) spectroscopy is limited due to the physical properties of the micelles it forms. Solution NMR studies of membrane proteins require that the protein-detergent complex tumbles rapidly enough in solution to avoid severe signal broadening. rug.nl Detergents that form large micelles, such as DDM and by extension LMNG, tumble slowly. rug.nl This slow tumbling leads to broad, poorly resolved peaks in the NMR spectrum, which obscures detailed structural and dynamic information. rug.nl

For this reason, detergents with high CMCs and small micelle sizes, such as n-octyl-β-D-glucopyranoside (OG), are generally preferred for NMR studies, whereas low-CMC detergents like DDM and LMNG are rarely used. rug.nlnih.gov While LMNG is excellent for stabilizing proteins for crystallography and cryo-EM, its large micelle size makes it generally unsuitable for high-resolution solution NMR spectroscopy. nih.govrug.nl

Role in Preserving Native Quaternary Structure

A significant advantage of LMNG is its ability to preserve the native quaternary structure of membrane protein complexes. nih.gov The detergent's structure, with two alkyl chains and two headgroups, allows it to pack effectively around the transmembrane domains, providing a stable, lipid-like environment that prevents the dissociation of subunits or unfolding. peakproteins.comnih.gov

Studies on photosynthetic proteins from Rhodobacter capsulatus demonstrated that MNG amphiphiles could extract a protein's quaternary structure intact from its native membrane and provide superior long-term stability compared to DDM. nih.gov Further research on proteins like the bacterial transporter BmrA and the NADPH oxidase homolog SpNOX confirmed that they maintain their expected quaternary structures when solubilized in LMNG. nih.gov This characteristic is crucial for functional studies and for determining the structure of multi-protein complexes, where maintaining the native interactions between subunits is essential for biological relevance. nih.govnih.gov

Comparative Analysis of Lmng with Other Detergents and Membrane Mimetics

LMNG versus Glucose Neopentyl Glycol (GNG) Derivatives

The neopentyl glycol scaffold is a versatile platform for creating novel detergents. While LMNG is a maltose-based derivative, a parallel class of glucose-based neopentyl glycol (GNG) detergents has also been developed, leading to amphiphiles with distinct properties.

The first generation of GNGs featured a branched diglucoside head group and two identical alkyl chains. These initial GNGs, while useful in some crystallographic studies, were generally found to be less effective than DDM at stabilizing membrane proteins, which limited their broader application. nih.gov This highlights that a simple substitution of the maltose (B56501) headgroups in LMNG with glucose is not sufficient to replicate or improve upon its stabilizing efficacy. The subtle difference in the headgroup structure significantly impacts the detergent's performance.

To improve upon the original GNG design, a second generation was developed featuring two different alkyl chains: one long main chain and a shorter "pendant" chain. This innovation proved highly successful. These pendant-bearing GNGs (P-GNGs) were significantly more effective at stabilizing a range of membrane proteins than both DDM and the original GNGs.

The key to their enhanced performance lies in the pendant chain, which is thought to fill empty spaces within the micelle's interior. This increases the packing density of the hydrophobic core, leading to stronger detergent-detergent interactions and, consequently, more stable micelles and protein-detergent complexes. The length of the pendant is a critical parameter. Research has shown that P-GNGs with butyl (C4) or pentyl (C5) pendants exhibit optimal performance, in some cases proving to be as effective as, or even superior to, LMNG in stabilizing challenging membrane proteins like the human β2 adrenergic receptor (a GPCR). This demonstrates that by fine-tuning the architecture of the hydrophobic region, GNG-based detergents can match and sometimes exceed the high performance of LMNG.

LMNG versus Other Novel Detergents (e.g., Glyco-diosgenin (B8134288) (GDN), Catalytically Cleavable Detergents)

The quest for the ideal detergent is ongoing, leading to the development of novel amphiphiles with unique chemical structures and properties, such as the steroidal detergent Glyco-diosgenin (GDN) and various cleavable detergents.

Glyco-diosgenin (GDN) is a synthetic, digitonin-like detergent with a rigid steroidal backbone and a di-maltose head group. It has gained considerable attention for its remarkable ability to stabilize membrane proteins, particularly for cryo-electron microscopy (cryo-EM) studies. In direct comparisons, GDN has shown superior performance to both DDM and LMNG for certain proteins. For example, when stabilizing the μ-opioid receptor (MOR), GDN conferred significantly greater thermal stability (Tm of 47.7 °C) compared to LMNG (Tm of 33.7 °C) and DDM (Tm of 28.0 °C). Due to their respective strengths, it is not uncommon for researchers to use LMNG and GDN in combination or sequentially during purification and sample preparation for structural analysis.

Catalytically cleavable detergents (CatCDs) are another innovative class of amphiphiles designed for easier removal from protein samples, which is often a challenge with highly stable detergents like LMNG. researchgate.net These detergents contain a chemically labile bond within their structure. A recent study developed several CatCDs with a maltoside headgroup and evaluated their performance against established detergents. The results showed that the stabilizing efficacy of CatCDs varies depending on their specific structure. Notably, some branched-chain CatCDs demonstrated excellent stabilization for the transporter MsbA and the A2A adenosine (B11128) receptor, with performance comparable to that of LMNG. This indicates that it is possible to combine high stabilization efficacy with the practical advantage of cleavability, offering a promising alternative to non-cleavable detergents like LMNG.

LMNG versus Non-Detergent Membrane Mimetics (e.g., Amphipols, Nanodiscs, Styrene Maleic Acid Copolymers (SMALPs))

While detergents like Lauryl Maltose Neopentyl Glycol (LMNG) are instrumental in membrane protein research, their micellar environment can sometimes differ significantly from the native lipid bilayer, potentially affecting protein structure and function. nih.gov Non-detergent membrane mimetics have emerged as powerful alternatives, offering more native-like environments. These systems, including amphipols (APols), nanodiscs (NDs), and styrene-maleic acid copolymers (SMALPs), provide distinct advantages and disadvantages when compared to LMNG.

LMNG vs. Amphipols (APols)

Amphipols are amphipathic polymers designed to adsorb onto the hydrophobic transmembrane surface of membrane proteins, effectively substituting the detergent belt and keeping the protein soluble in aqueous solutions. nih.govnih.gov A key difference from LMNG is that amphipols are typically used after the protein has been solubilized by a detergent. rug.nl The detergent is then exchanged for the amphipol.

Protein Stability: Both LMNG and amphipols are known for their ability to stabilize membrane proteins effectively. nih.govresearchgate.net Amphipols, by interacting strongly and tightly with the protein surface, can offer enhanced biochemical stability compared to the more dynamic environment of a detergent micelle. nih.govnih.gov

Extraction vs. Stabilization: LMNG is used for both the initial extraction of proteins from the cell membrane and their subsequent stabilization in solution. rug.nlnih.gov In contrast, most amphipols, such as the commonly used A8-35, cannot directly extract proteins from the membrane; they are primarily used for stabilization after detergent-mediated solubilization. rug.nl

Structural Studies: Amphipol-stabilized proteins are well-suited for structural analysis by cryo-electron microscopy (cryo-EM) and solution NMR. nih.govrug.nl In cryo-EM, the relatively small belt formed by amphipols can be advantageous over the larger micelles of some detergents, which might obscure the protein. rug.nl However, a drawback for some NMR studies is that certain amphipols can aggregate at the acidic pH levels optimal for the experiments. nih.govibpc.fr

LMNG vs. Nanodiscs (NDs)

Nanodiscs are self-assembled, discoidal patches of a phospholipid bilayer (~8–16 nm in diameter) encircled and stabilized by two copies of a "membrane scaffold protein" (MSP). nih.govnih.gov They provide a more native-like membrane environment for embedded proteins compared to detergent micelles. nih.govfrontiersin.org

Environment: The primary advantage of nanodiscs over LMNG is the presence of a lipid bilayer, which more closely mimics the native cell membrane. nih.govfrontiersin.org This can be crucial for maintaining the native conformation, activity, and protein-lipid interactions of the target protein. nih.gov LMNG, while an effective detergent, solubilizes proteins within a micelle, which lacks the organized bilayer structure. nih.govpeakproteins.com

Preparation: Assembling a protein into a nanodisc typically involves first solubilizing the protein with a detergent (which could be LMNG or others like DDM), then mixing it with lipids and the MSP, and finally removing the detergent to trigger self-assembly. nih.govnih.gov This process is more complex than simply maintaining the protein in an LMNG solution.

Applications: Nanodiscs are exceptionally valuable for functional studies where the lipid environment is critical, as well as for high-resolution structural studies. nih.govillinois.educusabio.com The ability to control the lipid composition of the nanodisc is a significant advantage for investigating specific lipid-protein interactions. illinois.edu While LMNG has been instrumental in determining numerous high-resolution structures, nanodiscs offer a platform to study proteins in a more functionally relevant context. nih.govnih.gov

LMNG vs. Styrene Maleic Acid Copolymers (SMALPs)

Styrene-maleic acid (SMA) copolymers represent a revolutionary, detergent-free approach. These polymers can directly excise a "nanodisc" of the native cell membrane, containing the protein of interest along with its surrounding native lipids. nih.govportlandpress.comnih.gov These particles are known as SMA lipid particles, or SMALPs.

Detergent-Free Extraction: The most significant advantage of SMALPs over LMNG is the complete avoidance of detergents during extraction and purification. nih.govnih.gov This preserves the native annular lipids surrounding the membrane protein, which can be crucial for its stability and function. portlandpress.com Studies have shown that proteins in SMALPs can be more thermostable than their detergent-solubilized counterparts. portlandpress.comresearchgate.net

Process: The SMALP process involves adding the SMA polymer directly to cell membranes, which spontaneously form nanodiscs. nih.govportlandpress.com This is a simpler workflow compared to detergent solubilization followed by reconstitution into other mimetics.

Limitations: A major limitation of the standard SMA polymer is its sensitivity to divalent cations (like Mg²⁺ and Ca²⁺) and low pH, which can cause the SMALPs to precipitate. aston.ac.uknih.gov This can complicate purification techniques like Ni-NTA affinity chromatography and certain functional assays. nih.govaston.ac.uk LMNG does not share this limitation. Furthermore, for some proteins, the extraction efficiency or purity with SMA might be lower compared to established detergents like LMNG. aston.ac.uk

Research Findings Summary

FeatureThis compound (LMNG)Amphipols (APols)Nanodiscs (NDs)Styrene Maleic Acid Copolymers (SMALPs)
Mimetic Type Detergent Micelle peakproteins.comAmphipathic Polymer nih.govPhospholipid Bilayer nih.govPolymer-bounded Native Lipid Bilayer portlandpress.com
Extraction Capability Yes, effective for extraction and stabilization. rug.nlNo, typically requires prior detergent solubilization. rug.nlNo, requires detergent-solubilized protein for assembly. nih.govYes, directly extracts proteins in native lipid discs. nih.govnih.gov
Environment Artificial micellar environment. nih.govProtein surface coated with polymer. nih.govControllable, native-like lipid bilayer. nih.govfrontiersin.orgNative lipid bilayer environment is preserved. portlandpress.comnih.gov
Key Advantage High stabilization efficacy for delicate proteins; successful in many high-resolution structures. researchgate.netnih.govExcellent for stabilizing detergent-solubilized proteins; forms small belts advantageous for cryo-EM. nih.govrug.nlProvides a native-like, detergent-free lipid environment; allows control over lipid composition. frontiersin.orgillinois.eduDetergent-free extraction preserves native protein-lipid interactions; often enhances protein stability. portlandpress.comresearchgate.net
Key Disadvantage Can be difficult to remove; micelle environment is not a true bilayer. nih.govresearchgate.netnih.govCannot extract proteins directly from the membrane; some types are pH-sensitive. rug.nlibpc.frComplex, multi-step preparation process involving detergents. nih.govSensitive to divalent cations and low pH; may have lower yield for some proteins. aston.ac.uknih.gov
Common Use Cases Protein extraction, purification, and structural studies (crystallography, cryo-EM). nih.govnih.govStabilizing proteins for structural studies (cryo-EM, solution NMR) and biophysical assays. nih.govrug.nlFunctional assays requiring a lipid bilayer; high-resolution structural studies. illinois.educusabio.comExtracting and studying proteins in their native lipid context; functional and stability studies. portlandpress.comresearchgate.net

Advanced Research Applications and Methodological Developments Utilizing Lmng

LMNG in Low-Input Proteomics

The analysis of biological samples with limited protein content, such as those from specific cell populations or single cells, is a significant frontier in proteomics. nih.govbiorxiv.org LMNG has been central to the development of workflows that dramatically improve the sensitivity and depth of proteomic analysis from these minute samples. nih.govresearchgate.net

LMNG-Assisted Sample Preparation (LASP) Methodologies

A key innovation is the LMNG-Assisted Sample Preparation (LASP) method. nih.govbiorxiv.orgnih.gov This technique addresses a major challenge in proteomics: the loss of proteins and peptides due to nonspecific adsorption to sample-handling surfaces, a problem that is especially acute in low-input and single-cell proteomics. nih.govresearchgate.net The LASP method incorporates LMNG into the sample digestion solution. nih.govbiorxiv.org The surfactant's properties prevent protein and peptide loss, leading to significantly improved recovery. nih.govresearchgate.net A critical feature of the LASP method is the simple and effective removal of LMNG via reversed-phase solid-phase extraction, which prevents contamination of the mass spectrometer. nih.govbiorxiv.orgnih.gov

Enhancement of Peptide Recovery and Mass Spectrometry Compatibility

The use of LMNG in sample preparation workflows significantly enhances the recovery of peptides, especially from low-input samples. nih.govresearchgate.net By minimizing surface adsorption, LMNG ensures that a greater proportion of the proteome is available for analysis. researchgate.net Studies have shown that applying the LASP method to established techniques like on-bead digestion in co-immunoprecipitation mass spectrometry leads to a marked improvement in the recovery of digested peptides. nih.govbiorxiv.orgresearchgate.net While detergents can interfere with mass spectrometry (MS), LMNG is advantageous because it can be efficiently removed before LC-MS/MS analysis, thus preventing MS contamination while maximizing peptide yield. nih.govbiorxiv.orgnih.gov

Applications in Single-Cell Proteomics (SCP)

Single-cell proteomics (SCP) aims to quantify the proteome of individual cells, providing deep insights into cellular heterogeneity. nih.govyoutube.comyoutube.com This field has been significantly advanced by the development of sample preparation methods based on LMNG. nih.gov The LASP method has been adapted to create a simple and easy protocol for SCP. nih.govbiorxiv.orgresearchgate.net Using this approach, researchers have successfully identified a median of 1,175 proteins from a single HEK239F cell with a throughput of 80 samples per day. nih.govresearchgate.netnih.gov This capability to analyze thousands of proteins in a single cell opens new possibilities for understanding complex biological systems, such as the immune system, at a granular level. nih.govyoutube.com

Detergent Screening Methodologies Incorporating LMNG

Choosing the right detergent is critical for extracting, purifying, and stabilizing membrane proteins for functional and structural studies. nih.govnih.gov LMNG is a cornerstone of modern detergent screening efforts due to its exceptional performance. hanyang.ac.krnih.gov

High-Throughput Screening Approaches for Membrane Protein Studies

High-throughput screening (HTS) is essential for efficiently identifying optimal conditions for membrane protein stability. nih.govmdpi.com These methods rapidly test numerous detergents across various conditions. nih.gov LMNG is a standard component in these screens because of its proven ability to stabilize a wide array of challenging membrane proteins, including G protein-coupled receptors (GPCRs). hanyang.ac.krnih.gov Its lipid-like structure and very low critical micelle concentration mean that as little as 0.002% LMNG can keep a membrane protein in solution, making it highly effective. nih.gov The inclusion of LMNG in HTS campaigns provides a high-performance benchmark against which novel detergents can be compared. hanyang.ac.krnih.gov

Rational Detergent Design Principles Informed by LMNG Performance

The remarkable success of LMNG has provided crucial insights for the rational design of new detergents. hanyang.ac.krnih.gov By analyzing the structural features that make LMNG effective—such as its maltose (B56501) headgroups and unique alkyl chain configuration—researchers can develop new amphiphilic molecules with enhanced protein stabilization properties. hanyang.ac.kr The performance of LMNG has highlighted that factors like alkyl chain density within the detergent micelle are critical for preserving protein integrity. hanyang.ac.krnih.gov This knowledge informs a rational design approach, moving away from random screening to the targeted synthesis of next-generation detergents intended to facilitate the structural determination of increasingly complex membrane proteins. hanyang.ac.krresearchgate.net

Interactive Data Table: Peptide and Protein Identification with LASP

The table below summarizes the typical protein and peptide identification improvements observed when using the LMNG-Assisted Sample Preparation (LASP) method compared to a standard method without the surfactant in a low-input proteomics experiment.

MethodStarting MaterialMedian Proteins IdentifiedKey Advantage
Standard Method~1000 cells~500-700Baseline performance
LASP Method~1000 cells>1000Reduced peptide loss
scpLASPSingle HEK239F Cell1,175Enables high-throughput SCP

Future Directions and Emerging Research Avenues for Lmng

Development of Next-Generation LMNG Analogues

The success of LMNG has spurred the rational design and synthesis of novel analogues aimed at further enhancing membrane protein stability and expanding the repertoire of available tools. nih.gov The core strategy revolves around modifying the detergent's architecture to fine-tune its properties. This includes altering the alkyl chain length, modifying the linker connecting the hydrophobic and hydrophilic moieties, and introducing different head group chemistries.

One approach involves creating unsymmetric or hybrid detergents. nih.gov These designs may incorporate structural differences in the tail groups (unsymmetric), the head groups (hybrid), or both. nih.gov The goal is to create detergents with optimized properties for specific classes of membrane proteins that remain challenging to stabilize, such as certain G protein-coupled receptors (GPCRs) and large protein complexes. nih.gov The development of tandem triazine-based maltosides (TZMs), for example, has shown promise, with some analogues demonstrating superior performance to LMNG for specific membrane proteins. nih.gov

The rationale behind these developments is that the one-size-fits-all approach is insufficient for the vast diversity of membrane proteins. By systematically altering the chemical structure of LMNG, researchers aim to create a toolkit of detergents with a range of properties, allowing for empirical screening to find the optimal match for a given target protein.

Theoretical Modeling and Computational Studies of LMNG-Protein Interactions

The precise molecular interactions between LMNG and a membrane protein are critical for stabilization. researchgate.net Atomistic molecular dynamics (MD) simulations have become an invaluable tool for dissecting these interactions at a level of detail that is often inaccessible to experimental methods alone. nih.govnih.gov These computational approaches can model the dynamic behavior of LMNG micelles and their association with membrane proteins, providing insights into the mechanisms of stabilization.

Recent simulation studies have focused on comparing the behavior of LMNG with other detergents, such as n-dodecyl-β-D-maltoside (DDM). researchgate.net These studies have revealed that LMNG exhibits considerably less motion than DDM, leading to a more stable and dense packing of its aliphatic chains around the hydrophobic transmembrane regions of the protein. researchgate.net This enhanced interaction energy is thought to be a key factor in the superior stabilizing properties of LMNG for many GPCRs. researchgate.net

Future computational work is likely to focus on:

Predictive Modeling: Developing algorithms to predict which LMNG analogues will be most effective for a given membrane protein based on its sequence and predicted structure.

Micelle Dynamics: Further characterizing the size, shape, and dynamics of LMNG micelles and how these properties are influenced by factors such as concentration and the presence of additives like cholesterol. nih.govresearchgate.net

Protein-Detergent-Lipid Interactions: Simulating the complex interplay between membrane proteins, LMNG, and lipids in hybrid systems to better understand how these components collectively influence protein structure and function.

These computational insights will not only deepen our fundamental understanding of detergent-protein interactions but also guide the rational design of next-generation detergents and membrane mimetics.

Expansion of LMNG Applications in Mechanistic Biological Research

The ability of LMNG to solubilize and stabilize a wide array of membrane proteins in their active conformations has opened up new avenues for mechanistic biological research. abmole.commedchemexpress.com Its application has been particularly impactful in the study of G protein-coupled receptors (GPCRs), the largest family of membrane receptors and major drug targets. nih.govmdpi.com

Key Research Areas Benefiting from LMNG:

Research AreaApplication of LMNGKey Insights Gained
GPCR Signaling Stabilization of GPCR-G protein and GPCR-arrestin complexes.High-resolution structures of these signaling complexes have revealed the molecular basis of receptor activation, G protein coupling, and the mechanisms of biased agonism. nih.govmdpi.com
Membrane Transporters Solubilization and functional reconstitution of transporters.Enables detailed kinetic and transport assays, as well as structural studies to elucidate the mechanisms of substrate recognition and translocation across the membrane. nih.gov
Ion Channels Stabilization for structural determination by cryo-EM and X-ray crystallography.Provides insights into the gating mechanisms and ion selectivity of various channels. nih.gov
Enzyme-Linked Receptors Purification and characterization of receptor tyrosine kinases and other signaling receptors.Facilitates the study of ligand-induced dimerization, autophosphorylation, and downstream signaling cascades.

The continued use of LMNG in these and other areas of biological research is expected to yield further breakthroughs in our understanding of fundamental cellular processes. As cryo-EM continues to revolutionize structural biology, the demand for high-quality, stable preparations of membrane proteins will only increase, ensuring that LMNG and its future iterations remain indispensable tools for the scientific community. nih.govdntb.gov.ua

Q & A

Q. What structural features of LMNG contribute to its efficacy in stabilizing membrane proteins?

LMNG is an amphiphilic detergent with two hydrophobic dodecyl chains and two hydrophilic maltoside headgroups. This dual-chain architecture mimics the native lipid bilayer, enabling effective solubilization of integral membrane proteins while preserving their structural integrity and activity. The balanced hydrophobicity reduces protein denaturation, making LMNG superior to single-chain detergents like DDM (n-Dodecyl-β-D-maltoside) for long-term stability .

Q. How does LMNG’s critical micelle concentration (CMC) influence experimental design?

LMNG’s low CMC (0.001% or 0.01 mM) ensures stable micelle formation at dilute concentrations, which is critical for maintaining membrane protein solubility during purification and crystallization. Researchers should adjust LMNG concentrations slightly above its CMC to prevent protein aggregation while minimizing detergent interference in downstream assays (e.g., crystallography or cryo-EM) .

Advanced Research Questions

Q. What experimental strategies optimize LMNG use in cryo-EM studies of membrane proteins?

For high-resolution cryo-EM, LMNG is often supplemented with cholesteryl hemisuccinate (CHS) to enhance protein stability. A protocol includes:

  • Purification : Use LMNG at 0.005–0.01% in buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5).
  • Reconstitution : Incorporate target proteins into nanodiscs or amphipols post-solubilization to mimic lipid environments.
  • Grid preparation : Optimize LMNG dilution to avoid detergent-induced background noise. This approach enabled a 2.6 Å resolution structure of OSCA3.1 .

Q. How can LMNG be integrated into NMR spectroscopy for GPCR dynamics studies?

LMNG’s mild denaturing properties make it suitable for solution NMR. Key steps include:

  • Isotopic labeling : Use 13C-methyl labeling to track conformational changes.
  • Buffer optimization : Maintain LMNG at 0.025% (w/v) with 0.005% CHS to stabilize GPCRs without overwhelming NMR signals.
  • Detergent exchange : Replace harsher detergents (e.g., DDM) with LMNG early in purification to retain protein activity .

Q. How does LMNG resolve discrepancies in membrane protein crystallization compared to other detergents?

LMNG’s dual hydrophobic chains reduce protein flexibility, improving crystal lattice formation. For example:

  • In studies of TMEM16A, LMNG produced closed-state structures with resolved Ca²⁺ binding sites, whereas DDM led to disordered regions.
  • When crystallization fails with DMNG (decyl maltose neopentyl glycol), switching to LMNG (longer C12 chain) or UMNG (C11 chain) can enhance crystal quality by fine-tuning detergent-protein interactions .

Q. What methodologies improve proteomic recovery in low-input samples using LMNG?

The LMNG-assisted sample preparation (LASP) method increases yield in trace samples:

  • Digestion : Combine LMNG (0.1–0.5%) with trypsin for efficient membrane protein digestion.
  • Desalting : Use StageTip columns to remove LMNG post-digestion, preventing ion suppression in MS.
  • Sensitivity : Achieve >1,000 protein identifications from 1 µg of extracellular vesicles via DIA-MS .

Methodological Considerations

  • Contradiction Management : While LMNG’s CMC is consistently reported as 0.001% , variations in protein-detergent ratios (e.g., 0.005% in cryo-EM vs. 0.1% in proteomics ) highlight the need for empirical optimization.
  • Comparative Analysis : LMNG outperforms DDAO (lauryl dimethylamine-N-oxide) in preserving oligomeric states of respiratory complexes, as shown by SEC-LS and SAXS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.